3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-12(22-8-18-9)14(20)19-5-2-10(7-19)21-13-11(6-15)16-3-4-17-13/h3-4,8,10H,2,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRIGHZDIATYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has garnered attention in recent years due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C13H20N4O3S
- Molecular Weight : 300.37 g/mol
- CAS Number : 2287273-77-0
The compound features a thiazole ring, a pyrrolidine moiety, and a pyrazine core, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives containing thiazole structures exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 10 µg/mL |
| Compound B | E. coli | 15 µg/mL |
Anticancer Activity
In vitro studies have indicated that the compound may possess anticancer properties. For example, derivatives similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Study: Cell Line Evaluation
A study involving the evaluation of similar pyrazine derivatives against human gastric cancer cell lines demonstrated that certain compounds exhibited significant anti-proliferative effects with IC50 values ranging from 5 to 15 µM .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes. For instance, some studies suggest that compounds with a similar structure inhibit tyrosine kinases, which play a critical role in cancer cell signaling pathways .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate moderate bioavailability and favorable distribution characteristics in animal models.
Toxicity Studies
Toxicological assessments have shown that while some derivatives exhibit low toxicity profiles, further investigations are necessary to fully understand the safety profile of 3-((1-(4-Methylthiazole-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
